2-Chloro-4-(piperidin-1-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15ClN2/c15-14-10-13(17-8-4-1-5-9-17)11-6-2-3-7-12(11)16-14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
DBJNBUJNMFRMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Piperidin 1 Yl Quinoline and Analogues
Nucleophilic Aromatic Substitution (SNAr) Strategies on Quinoline (B57606) Halides
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing the piperidinyl moiety onto a pre-formed chloroquinoline scaffold. This reaction class involves the attack of a nucleophile, such as piperidine (B6355638), on an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. The efficiency of the SNAr reaction on chloroquinolines is highly dependent on the electronic properties of the quinoline ring and the position of the substituents. The presence of the ring nitrogen atom significantly activates the quinoline system towards nucleophilic attack, particularly at the C2 and C4 positions.
The reaction between chloroquinolines and piperidine proceeds via a two-step addition-elimination mechanism. The regioselectivity of this amination is a critical consideration, especially when multiple halogen substituents are present, as in 2,4-dichloroquinoline (B42001). Theoretical and experimental studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, provide insight into this selectivity. The carbon atom at the 4-position is generally more susceptible to nucleophilic attack than the 2-position. mdpi.com This preferential reactivity is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it more electrophilic. mdpi.com Consequently, the reaction of 2,4-dichloroquinoline with piperidine is expected to selectively yield 2-chloro-4-(piperidin-1-yl)quinoline under controlled conditions.
Phase Transfer Catalysis (PTC) offers an effective methodology for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. In the context of quinoline synthesis, PTC can facilitate alkylation reactions on quinoline intermediates. researchgate.net This technique can be applied to the SNAr amination of chloroquinolines. By employing a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to transfer the nucleophile (e.g., piperidide anion) from an aqueous or solid phase to the organic phase containing the chloroquinoline substrate. This approach can enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional methods. The use of PTC can be particularly advantageous in overcoming solubility issues and facilitating the reaction between the ionic nucleophile and the organic substrate. researchgate.net
Vilsmeier-Haack Formylation as a Precursor Elaboration Technique
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It is a powerful tool for synthesizing 2-chloro-3-formylquinolines, which are valuable precursors for a range of substituted quinolines. niscpr.res.inchemijournal.com The reaction typically involves treating a substituted acetanilide (B955) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemijournal.com
The mechanism involves an electrophilic substitution of the activated aromatic ring of the acetanilide by the chloromethyleniminium ion (the Vilsmeier reagent). This is followed by intramolecular cyclization and subsequent hydrolysis during workup to yield the 2-chloro-3-formylquinoline product. ijsr.net This one-pot reaction provides a direct route to a quinoline ring system functionalized with both a chlorine atom at the 2-position and a reactive formyl group at the 3-position. The presence of electron-donating groups on the parent acetanilide generally facilitates the cyclization and leads to good yields of the quinoline product. niscpr.res.in The resulting 2-chloro-3-formylquinoline can then undergo nucleophilic substitution with piperidine to introduce the C4-substituent, although this would typically replace the C2-chloro group. A more common route involves using the formyl group for further derivatization.
| Substrate (Acetanilide) | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetanilide | POCl₃/DMF, 0-5°C then 90°C | 2-Chloro-3-formylquinoline | Good to Moderate | niscpr.res.in |
| m-Methoxyacetanilide | POCl₃/DMF, 80-90°C | 2-Chloro-6-methoxy-3-formylquinoline | Good | niscpr.res.in |
| Substituted Acetanilides | POCl₃/DMF | Substituted 2-Chloro-3-formylquinolines | 60-80% | chemijournal.com |
Classical and Modern Quinoline Ring System Syntheses
Various classical methods exist for the de novo synthesis of the quinoline ring system, which can then be modified to produce the target compound. These methods often involve the condensation of anilines with carbonyl compounds.
The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. researchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net
The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product. researchgate.netwikipedia.org This method allows for the synthesis of a wide variety of substituted quinolines by varying the isatin and carbonyl reactants. acs.org To arrive at this compound from a Pfitzinger product, the resulting quinoline-4-carboxylic acid would need to undergo further synthetic transformations, including chlorination (e.g., at the 2-position via an N-oxide intermediate) and conversion of the carboxylic acid to the piperidinyl group, or decarboxylation followed by halogenation and amination.
| Isatin Derivative | Carbonyl Compound | Base | Product | Source |
|---|---|---|---|---|
| Isatin | Ketone/Aldehyde | Potassium Hydroxide | Substituted quinoline-4-carboxylic acid | wikipedia.org |
| Isatin | 1-Phenylmercapto-2-propanone | - | 3-Phenylmercapto-4-quinaldinecarboxylic acid | acs.org |
| Isatin | Benzophenone | Potassium Hydroxide | 2,2-Diphenylquinoline-4-carboxylic acid | ijsr.net |
Condensation Reactions for Derivatization of Piperidinyl Quinoline Intermediates
Once the 4-(piperidin-1-yl)quinoline core is established with a suitable functional group, condensation reactions provide an excellent means for further molecular elaboration and the synthesis of diverse analogues. A common strategy involves using a piperidinyl quinoline intermediate bearing a reactive carbonyl group, such as an aldehyde.
For example, 2-(piperidin-1-yl)quinoline-3-carbaldehydes can be synthesized via nucleophilic substitution of the corresponding 2-chloroquinoline-3-carbaldehydes with piperidine. mdpi.com These aldehyde intermediates readily undergo acid-catalyzed condensation with compounds containing primary amino groups, such as aromatic acid hydrazides. This reaction yields piperidinyl-quinoline N-acylhydrazones, which feature an imine linkage. mdpi.com Similarly, Knoevenagel condensation can be employed. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov For instance, a formyl-substituted piperidinyl quinoline could react with methylene-active compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine to generate more complex, conjugated systems. nih.govresearchgate.net These condensation strategies are highly valuable for extending the molecular framework and accessing a wide array of derivatives from a common piperidinyl quinoline intermediate.
| Piperidinyl Quinoline Intermediate | Reactant | Conditions | Product Type | Source |
|---|---|---|---|---|
| 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | Aromatic acid hydrazide | Absolute ethanol, glacial acetic acid (cat.), reflux | N-Acylhydrazone | mdpi.com |
| ortho-Azidobenzaldehyde (precursor to quinoline) | β-Ketosulfonamide | PPh₃, Piperidine | 3-Sulfonylquinoline (via Knoevenagel/aza-Wittig cascade) | nih.gov |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Malononitrile | Piperidine (cat.), Ethanol | Pentacyclic coumarin | nih.gov |
Carbon-Carbon Bond Formation for Scaffold Diversification
The introduction of new carbon-carbon bonds to the quinoline core is a key strategy for creating a diverse range of analogues. This allows for the modification of the compound's properties and the exploration of its structure-activity relationships.
The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.org It involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. organic-chemistry.org In the context of quinoline synthesis, this reaction is particularly useful for introducing aryl or other organic groups at specific positions on the quinoline ring.
A two-step method has been developed for the synthesis of 2-alkynyl-4-arylquinolines starting from 2,4-dichloroquinoline. beilstein-journals.org This process first involves a regioselective alkynylation at the C-2 position, followed by a Suzuki coupling reaction at the C-4 position with various arylboronic acids. beilstein-journals.org This regioselectivity is attributed to the higher susceptibility of the chloro group at the C-2 position to oxidative addition with the palladium catalyst, a result of the electron-withdrawing effect of the nitrogen atom in the quinoline ring. beilstein-journals.org
The Suzuki coupling step is typically carried out using a palladium catalyst such as (PPh₃)₂PdCl₂, a base like cesium carbonate, and a ligand like tricyclohexylphosphine (B42057) in a solvent system such as dioxane-water. beilstein-journals.org This methodology allows for the efficient synthesis of a variety of 2-alkynyl-4-arylquinolines in good to excellent yields. beilstein-journals.org
Similarly, the Suzuki cross-coupling reaction has been employed in the one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines. nih.gov This reaction demonstrates the versatility of Suzuki coupling in creating highly functionalized quinoline scaffolds. nih.gov The impact of the Suzuki-Miyaura coupling is significant in medicinal chemistry, as it is one of the most frequently used reactions for the synthesis of new drug candidates. nih.gov
Table 1: Examples of Suzuki Coupling Reactions for Quinoline Diversification
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Alkynyl-4-chloroquinoline | Arylboronic acid, (PPh₃)₂PdCl₂, CsCO₃, PCy₃, dioxane-water, 80 °C | 2-Alkynyl-4-arylquinoline | Good to excellent | beilstein-journals.org |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane-water | 2,3,4-Triarylquinoline | Not specified | nih.gov |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com This reaction is a classic method for the aminomethylation of various substrates and is instrumental in the synthesis of numerous functionalized organic compounds. mdpi.comyoutube.com
In the context of quinoline chemistry, a modified Mannich reaction is utilized for the synthesis of aminomethylated 8-hydroxyquinolines. mdpi.com In this variation, 8-hydroxyquinoline (B1678124) serves as the active hydrogen provider. mdpi.com The reaction of 8-hydroxyquinoline with formaldehyde (B43269) and various amines leads to the formation of Mannich bases with the aminoalkyl group attached to the quinoline scaffold. mdpi.comnih.gov This reaction is typically carried out under mild conditions, making it a practical method for the derivatization of the quinoline core. mdpi.com
The essence of the Mannich reaction is the replacement of an active hydrogen atom with an aminomethylene group (if formaldehyde is used) or a substituted aminoalkyl group (with other aldehydes). mdpi.com This reaction allows for the introduction of a variety of amine functionalities, thereby increasing the chemical diversity of the synthesized quinoline derivatives. mdpi.commdpi.com
Catalytic and Enhanced Reaction Conditions
To improve the efficiency, yield, and environmental friendliness of synthetic procedures, modern techniques such as microwave and ultrasound irradiation are increasingly employed. These methods often lead to shorter reaction times and milder reaction conditions compared to conventional heating.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and product purity. benthamdirect.comnih.gov
In the synthesis of precursors for 2-(piperidin-1-yl)quinoline derivatives, microwave assistance has been shown to be highly effective. For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones was achieved in excellent yields (89–98%) within 3–5 minutes under microwave irradiation. nih.govmdpi.comnih.gov In contrast, conventional heating methods resulted in lower yields. mdpi.com
The synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent has also been significantly expedited through the use of microwave irradiation, with the reaction being completed in a matter of minutes. researchgate.net The Vilsmeier-Haack formylation is a key step in producing the aldehyde precursors necessary for further functionalization, including the introduction of the piperidinyl group. nih.gov The subsequent nucleophilic aromatic substitution of the chloro group with piperidine can also be efficiently carried out, sometimes catalyzed by agents like cetyltrimethylammonium bromide (CTAB) in solvents such as polyethylene (B3416737) glycol-400 (PEG-400), to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes in high yields. nih.govmdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Thiosemicarbazones
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Longer | ~10% lower than microwave | nih.govmdpi.com |
| Microwave Irradiation | 3–5 minutes | 89–98 | nih.govmdpi.comnih.gov |
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.govrsc.org The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov This method has been successfully applied to the synthesis of various quinoline derivatives, often resulting in higher yields, shorter reaction times, and milder conditions compared to conventional methods. nih.govrsc.orgresearchgate.netnih.gov
For example, the synthesis of piperidinyl-quinoline acylhydrazones has been efficiently achieved through the ultrasound-assisted condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides. mdpi.com This reaction, conducted in the presence of a catalytic amount of glacial acetic acid, was completed in just 4–6 minutes at room temperature, affording the desired products in excellent yields. mdpi.com
The benefits of ultrasound irradiation in N-alkylation reactions have also been noted, with advantages in terms of reaction time, energy consumption, and yields, making it an environmentally friendly approach. nih.govrsc.org The application of ultrasound provides a straightforward and efficient pathway for the synthesis of hybrid quinoline-imidazole derivatives, demonstrating its broad utility in heterocyclic chemistry. nih.govrsc.org
Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Piperidin 1 Yl Quinoline Scaffolds
Analysis of Nucleophilic and Electrophilic Sites within the Quinoline (B57606) Nucleus
The quinoline ring system, being a heteroaromatic compound, possesses an inherent electron-deficient character due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2 and C8) and γ (C4) positions relative to the nitrogen atom, rendering them susceptible to nucleophilic attack.
In 2-chloro-4-(piperidin-1-yl)quinoline, the electronic landscape is further modulated by the substituents.
Electrophilic Sites : The C2 and C4 positions are the primary electrophilic centers. The chlorine atom at C2 is a strong electron-withdrawing group via induction, significantly increasing the electrophilicity of the carbon atom to which it is attached. This makes the C2 position highly activated for nucleophilic aromatic substitution (SNAr). The nitrogen atom in the quinoline ring also withdraws electron density, further enhancing the electrophilicity of C2 and C4.
Nucleophilic Sites : The piperidine (B6355638) moiety attached at the C4 position is an electron-donating group. The lone pair of electrons on the piperidine nitrogen can participate in resonance with the quinoline ring, increasing the electron density of the system. This nitrogen atom itself is a primary nucleophilic center. The quinoline nitrogen, with its lone pair of electrons, also acts as a nucleophilic site, particularly in reactions involving protonation or coordination with Lewis acids.
The interplay of these electronic effects governs the regioselectivity of reactions. For instance, nucleophilic attack will preferentially occur at the C2 position due to the excellent leaving group ability of the chloride ion and the strong activation provided by the ring nitrogen.
Reaction Mechanisms Involving the Chloro Substituent and Piperidine Moiety
The reactivity of this compound is largely centered around the C2-chloro group, which is prone to displacement by various nucleophiles.
The primary mechanism for the substitution of the chlorine atom is Nucleophilic Aromatic Substitution (SNAr) . This reaction typically proceeds via a two-step addition-elimination pathway. researchgate.net
Addition of Nucleophile : A nucleophile attacks the electrophilic C2 carbon, which is activated by the ring nitrogen. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net
Elimination of Leaving Group : The aromaticity of the quinoline ring is restored by the departure of the chloride ion, which is a good leaving group.
The rate of this reaction is influenced by the strength of the incoming nucleophile and the stability of the Meisenheimer intermediate. researchgate.net Reactions involving the displacement of the 2-chloro group are common in the synthesis of quinoline derivatives. For example, 2-chloroquinolines can react with amines, alkoxides, and other nucleophiles to yield substituted products. researchgate.net While the piperidine moiety at C4 is generally stable, its nitrogen atom can participate in reactions such as protonation under acidic conditions or N-alkylation, although these are less common transformations compared to the substitution at C2.
Transformations of Aldehyde and Other Reactive Functional Groups on Quinoline-Piperidine Intermediates
Quinoline-piperidine scaffolds bearing other reactive functional groups, particularly an aldehyde group, serve as versatile intermediates for synthesizing a wide array of complex heterocyclic systems. benthamdirect.comeurekaselect.com The reactivity of a key intermediate, 2-(piperidin-1-yl)quinoline-3-carbaldehyde, which can be prepared from the corresponding 2-chloroquinoline-3-carbaldehyde, has been extensively studied. benthamdirect.com
The aldehyde group on these intermediates undergoes a variety of transformations:
Condensation Reactions : The aldehyde can react with compounds containing active methylene (B1212753) groups in Claisen-Schmidt or Knoevenagel condensations . For instance, reaction with acetophenones yields α,β-unsaturated ketones (chalcones), which are themselves valuable synthetic precursors. benthamdirect.comeurekaselect.comnih.gov
Reductive Amination : The aldehyde can be converted into an amine via reaction with a primary or secondary amine to form an imine, followed by reduction. This method is used to introduce diverse side chains. For example, reductive amination of quinoline carboxaldehydes with various amines using reducing agents like sodium borohydride (B1222165) (NaBH₄) is a common strategy. benthamdirect.comeurekaselect.comresearchgate.netnih.gov
Reduction to Alcohols : The aldehyde group can be readily reduced to a primary alcohol using standard reducing agents like NaBH₄. researchgate.net These alcohols can then be used in further functionalization reactions.
Wittig Reaction : Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon chain extension.
Grignard and Organolithium Reactions : Addition of organometallic reagents like Grignard reagents to the aldehyde carbonyl yields secondary alcohols. benthamdirect.comeurekaselect.com
Multicomponent Reactions (MCRs) : The aldehyde functionality enables participation in one-pot multicomponent reactions to build complex molecular architectures efficiently. benthamdirect.comeurekaselect.comresearchgate.net
Cycloaddition Reactions : The aldehyde can be transformed into a derivative that participates in cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to form novel heterocyclic rings. eurekaselect.comeurekaselect.com
Oxidation to Carboxylic Acids : The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like silver nitrate (B79036) in a basic medium. mdpi.com The resulting carboxylic acid can be further converted into esters, amides, or acid chlorides. nih.govmdpi.com
These transformations highlight the synthetic utility of aldehyde-functionalized quinoline-piperidine intermediates. Below are tables summarizing some of these key reactions.
Table 1: Condensation and Addition Reactions of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde The following table is interactive. You can sort and filter the data.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetophenones, Base (e.g., K₂CO₃) | α,β-Unsaturated Ketones | benthamdirect.comnih.gov |
| Grignard Reaction | Organomagnesium Halides (R-MgX) | Secondary Alcohols | benthamdirect.comeurekaselect.com |
Table 2: Functional Group Interconversions of Aldehyde on Quinoline-Piperidine Scaffolds The following table is interactive. You can sort and filter the data.
| Transformation | Reagent(s) | Product Functional Group | Reference(s) |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | researchgate.net |
| Oxidation | AgNO₃, NaOH | Carboxylic Acid | mdpi.com |
| Cycloaddition | Azomethine Ylides | Fused Heterocycles | eurekaselect.comeurekaselect.com |
Structure Activity Relationship Sar and Structural Optimization Studies of 2 Chloro 4 Piperidin 1 Yl Quinoline Analogues
Systematic Modulation of Substituent Effects on the Quinoline (B57606) Ring System
The quinoline ring is a versatile scaffold in medicinal chemistry, and substitutions at various positions can dramatically influence the compound's interaction with biological targets. For 4-aminoquinoline (B48711) derivatives, the nature and position of substituents on the quinoline nucleus are critical for activity.
The position of halogen atoms on the quinoline ring is a well-established determinant of biological activity in the 4-aminoquinoline class of compounds. While specific studies focusing solely on the 2-chloro-4-(piperidin-1-yl)quinoline scaffold are limited, extensive research on related 4-aminoquinolines, such as the antimalarial drug chloroquine (B1663885), provides significant insights.
For many 4-aminoquinoline analogues, a halogen at the C-7 position is considered optimal for antimalarial activity. pharmacy180.com Studies have demonstrated that 7-chloro-4-aminoquinolines are highly effective at inhibiting β-hematin formation, a critical process in the malaria parasite's lifecycle. nih.gov The presence of a halogen at C-7 (including Cl, Br, or I) is one of the key structural features associated with activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov
Conversely, modifications at other positions can be detrimental to activity. For instance, in the chloroquine series, an additional methyl group at the C-8 position has been shown to abolish antimalarial activity. pharmacy180.com While direct comparative data for 2-chloro vs. 6-chloro or 8-chloro analogues of 4-(piperidin-1-yl)quinoline is not extensively documented in readily available literature, the established SAR for the broader 4-aminoquinoline class suggests that the position of the chloro group is a critical factor. Electron-withdrawing substituents, such as halogens, are believed to influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in acidic vesicles of target cells, a key aspect of the mechanism of action for certain biological activities. nih.govnih.gov
Table 1: General Impact of Halogen Positioning on 4-Aminoquinoline Activity
| Position | Halogen Substituent | General Effect on Antimalarial Activity | Reference |
| C-7 | Cl, Br, I | Often optimal for activity; crucial for efficacy against resistant strains. | nih.gov |
| C-8 | - (with C-7 Cl) | Addition of other groups (e.g., methyl) can abolish activity. | pharmacy180.com |
| C-2 | Cl | Starting point for the core compound of this article. | |
| C-6 | Cl | Less commonly associated with high activity compared to C-7. | nih.gov |
This table reflects general trends observed in the broader class of 4-aminoquinoline antimalarials, as specific comparative data for this compound analogues is limited.
The cyclic amine moiety at the C-4 position plays a significant role in the pharmacological profile of quinoline derivatives. Replacing the piperidine (B6355638) ring with other saturated heterocycles such as piperazine (B1678402), pyrrolidine (B122466), or morpholine (B109124) can significantly alter a compound's physicochemical properties (like basicity, lipophilicity, and hydrogen bonding capacity) and, consequently, its biological activity.
In studies of related heterocyclic systems, the choice between piperidine and piperazine has been shown to be a critical structural element for target affinity. For instance, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, compounds with a piperidine moiety showed high affinity for the sigma-1 receptor, whereas the corresponding piperazine analogues had significantly lower affinity. nih.gov This highlights how the substitution of a single atom (carbon for nitrogen) within the ring can drastically change the interaction with a biological target.
The basicity of the amine is another key factor. Piperidine is a secondary amine, while piperazine has two amine groups, one of which can be substituted. This difference in basicity and potential for substitution affects the compound's protonation state at physiological pH, which can influence receptor binding and cell permeability. nih.gov Morpholine, containing an oxygen atom, is less basic than piperidine and introduces a potential hydrogen bond acceptor, which can lead to different binding interactions. ed.ac.uk Pyrrolidine, a five-membered ring, alters the conformational flexibility and spatial arrangement of the side chain compared to the six-membered piperidine ring.
In the development of antidiabetic agents, derivatives containing piperidine, piperazine, and morpholine have all been explored, indicating the utility of these scaffolds in modulating activity for various targets. mdpi.com For quinoline-based antileishmanial agents, both piperazine and pyrrolidine derivatives have been synthesized and evaluated, showing that both scaffolds can lead to potent compounds.
Table 2: Comparison of Common Cyclic Amine Substituents
| Heterocycle | Key Structural Features | Potential Impact on Activity |
| Piperidine | Six-membered ring, secondary amine | Baseline for comparison |
| Piperazine | Six-membered ring, two nitrogen atoms | Alters basicity (pKa), potential for N-substitution, can increase polarity. jmaterenvironsci.com |
| Pyrrolidine | Five-membered ring, secondary amine | Different ring conformation and flexibility compared to piperidine. |
| Morpholine | Six-membered ring with an oxygen atom | Reduced basicity, adds a hydrogen bond acceptor site, can increase hydrophilicity. ed.ac.uk |
The incorporation of additional heterocyclic rings, either fused to the quinoline system or attached as a pendant group, is a common strategy to modulate the biological activity of a core scaffold. Tetrazoles, in particular, are five-membered aromatic rings containing four nitrogen atoms that have garnered significant interest in medicinal chemistry.
A tetrazole ring is often used as a bioisostere for a carboxylic acid group. chemrestech.com This substitution can increase the metabolic stability and lipophilicity of a molecule, potentially improving its absorption and bioavailability. chemrestech.commdpi.com The fusion of a tetrazole ring to a quinoline system, creating a tetrazolo[1,5-a]quinoline, is known to result in compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. chemrestech.com
The synthesis of tetrazole-containing quinolines often starts from precursors like 2-chloroquinoline-3-carbaldehyde, which can be converted to an azide (B81097) and then cyclized to form the fused tetrazole ring. chemrestech.com While specific studies on tetrazole derivatives of this compound are not widely reported, the general principle of using tetrazoles to enhance the pharmacological profile of quinolines is well-established. Tetrazoles can interact with various enzymes and receptors through non-covalent interactions, leading to a wide array of biological responses. chemrestech.com This strategy has been applied to design novel antifungal and anti-inflammatory agents.
Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For 4-aminoquinoline derivatives, QSAR models have been instrumental in designing new analogues with improved potency, particularly against drug-resistant malaria strains. nih.govresearchgate.net
These models use various molecular descriptors to quantify the physicochemical properties of the molecules. Descriptors can be categorized as:
2D Descriptors: Based on the 2D structure, such as topological indices (e.g., T_N_O_3, T_C_N_6) and constitutional descriptors. nih.gov
3D Descriptors: Based on the 3D conformation of the molecule, such as steric and electrostatic fields used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Studies on 4-aminoquinolines have shown that their antimalarial activity has a strong correlation with descriptors like the presence or absence of nitrogen and oxygen atoms at specific topological distances. nih.gov QSAR models for 7-substituted-4-aminoquinolines have highlighted the importance of parameters like average-vector potential, dipole moments, and other electronic and steric descriptors in determining biological activity. researchgate.net
By developing statistically robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds. nih.govijprajournal.com This predictive power helps prioritize which analogues to synthesize, saving time and resources in the drug discovery process. For example, a reliable QSAR model could predict whether substituting the 2-chloro group with a different halogen or moving it to another position on the 4-(piperidin-1-yl)quinoline scaffold would likely increase or decrease a specific biological activity.
Table 3: Common Descriptors Used in QSAR Models for 4-Aminoquinolines
| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Activity |
| Topological | T_N_O_3 | Count of nitrogen and oxygen atoms separated by 3 bonds | Reflects potential for hydrogen bonding and polar interactions. nih.gov |
| Electronic | QMDipoleX | X-component of the dipole moment | Relates to the molecule's charge distribution and electrostatic interactions. researchgate.net |
| Steric (3D) | CoMFA Steric Fields | 3D shape and size of the molecule | Determines how well the molecule fits into a receptor's binding site. nih.gov |
| Physicochemical | logP | Octanol-water partition coefficient | Measures the lipophilicity of the molecule, affecting membrane permeability. |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is critical for its interaction with biological targets like enzymes and receptors. Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. For this compound analogues, the flexibility of the piperidine ring and its orientation relative to the rigid quinoline plane can significantly impact biological activity.
The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of substituents and the nature of its connection to the quinoline ring can influence this preference. The orientation of the piperidine ring can affect how the molecule presents its functional groups to a binding site. For instance, gaining an understanding of the conformational behavior of fluorinated piperidine derivatives has been a subject of study to expand molecular design possibilities in drug discovery. researchgate.net
The interaction of 4-aminoquinolines is believed to involve the quinoline moiety intercalating into grooves on target surfaces (like hematin (B1673048) crystals in the malaria parasite), with the side chain lying on the face of the target. nih.gov The specific conformation adopted by the piperidinyl group would therefore influence the effectiveness of this interaction. Computational methods, such as quantum chemical simulations and molecular docking, can be used to predict the preferred conformations and how they might bind to a receptor. These in silico studies can provide valuable insights into why certain analogues are more active than others, guiding further structural optimization.
Biological Activity Profiling and Mechanistic Investigations of 2 Chloro 4 Piperidin 1 Yl Quinoline Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The unique structural features of 2-chloro-4-(piperidin-1-yl)quinoline derivatives have made them attractive candidates for the development of enzyme inhibitors. Researchers have explored their potential to modulate the activity of several key enzymes implicated in various diseases.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical targets in the management of Alzheimer's disease. The inhibition of these enzymes can lead to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
A series of piperidinyl-quinoline acylhydrazone derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. In one study, compound 8c emerged as a potent inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, which was three times more potent than the standard drug neostigmine (B1678181) (IC50 = 16.3 ± 1.12 µM). rsc.org Another derivative, 8g , which incorporates a chloro substituent at the 3-position of the benzohydrazide (B10538) moiety, was identified as a selective and potent inhibitor of BuChE, with an IC50 value of 1.31 ± 0.05 µM. rsc.org This was 5.5 times stronger than the standard drug donepezil (B133215) (IC50 = 7.23 ± 0.12 µM). rsc.org
In a different study, quinoline (B57606) thiosemicarbazones featuring a piperidine (B6355638) moiety were investigated. The compound N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide demonstrated dual inhibition of both AChE and BuChE with IC50 values of 9.68 µM and 11.59 µM, respectively.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 8c | Acetylcholinesterase (AChE) | 5.3 ± 0.51 | rsc.org |
| 8g | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 | rsc.org |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 | |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BuChE) | 11.59 |
Monoamine Oxidase A (MAO-A) Inhibition
Monoamine oxidase A (MAO-A) is an enzyme involved in the metabolism of neurotransmitters such as serotonin (B10506) and norepinephrine. Its inhibition can be a therapeutic strategy for depression and other neurological disorders.
Research into quinoline-sulfonamides has identified them as dual inhibitors of both monoamine oxidases and cholinesterases. nih.gov A study on these derivatives revealed several potent compounds against MAO-A. nih.gov For instance, one of the synthesized quinoline-sulfonamides, compound a5 , exhibited a significant inhibitory effect on MAO-A with an IC50 value of 0.59 ± 0.04 µM. nih.gov Another compound in the series, a12 , was found to be a potent inhibitor of MAO-B with an IC50 of 0.47 ± 0.03 µM. nih.gov Kinetic studies indicated that these compounds act as competitive inhibitors. rsc.org
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| a5 | Monoamine Oxidase A (MAO-A) | 0.59 ± 0.04 | nih.gov |
| a12 | Monoamine Oxidase B (MAO-B) | 0.47 ± 0.03 | nih.gov |
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of antiproliferative agents for cancer and autoimmune diseases. rsc.org
Several quinoline derivatives have been identified as potent inhibitors of hDHODH. In one study, a quinoline derivative, designated as A9 , was found to be the most potent inhibitor with an IC50 value of 9.7 nM. rsc.org Further investigations using thermal shift assay, surface plasmon resonance, and X-ray crystallography confirmed that compound A9 directly binds to the hDHODH enzyme. rsc.org Structure-activity relationship (SAR) analysis of these quinoline derivatives indicated that the presence of a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group were beneficial for their inhibitory potency against hDHODH. rsc.org Another study on 4-quinoline carboxylic acid derivatives identified compound 41 as a potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM. nih.govnih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| A9 | Human Dihydroorotate Dehydrogenase (hDHODH) | 9.7 | rsc.org |
| 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 | nih.govnih.gov |
Vascular Endothelial Growth Factor Receptor-II (VEGFR-II) Inhibition
Vascular endothelial growth factor receptor-II (VEGFR-II) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Therefore, inhibiting VEGFR-II is a significant strategy in cancer therapy.
While direct studies on this compound derivatives are limited, structurally related quinazoline (B50416) derivatives have shown promise. For example, a series of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold were synthesized and evaluated for their anticancer activity. semanticscholar.orgrsc.org These compounds displayed strong binding affinities to the VEGFR-2 receptor. semanticscholar.orgrsc.org The introduction of non-aromatic nitrogen heterocycles like piperidine into quinoline and quinazoline structures has been noted to result in significant VEGFR-2 inhibitory activity. researchgate.net
Antiproliferative and Anticancer Research on Human Cell Lines
The antiproliferative properties of this compound derivatives have been investigated against a variety of human cancer cell lines, revealing their potential as anticancer agents.
A novel series of 2-chloroquinazoline (B1345744) derivatives, which are structurally similar to the quinoline core, were synthesized and evaluated for their anti-proliferation activities against several cancer cell lines. nih.gov One of the most active compounds, 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide), demonstrated significant cytotoxicity with IC50 values of 3.68 µM against A549 (lung carcinoma), 10.06 µM against NCI-H1975 (non-small cell lung cancer), 1.73 µM against AGS (gastric adenocarcinoma), and 2.04 µM against HepG2 (hepatocellular carcinoma) cell lines. nih.gov
In another study, a quinazoline-chalcone derivative, 14g , displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 µM against K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer) cell lines. semanticscholar.orgrsc.org Furthermore, quinoline-indole derivatives have also shown potent antiproliferative activity against five human cancer cell lines: HepG2, KB (nasopharyngeal carcinoma), HCT-8 (ileocecal adenocarcinoma), and MDA-MB-231 (breast cancer), with IC50 values in the nanomolar range (2 nM–11 nM). nih.gov
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| 10b | A549 | Lung Carcinoma | 3.68 | nih.gov |
| 10b | NCI-H1975 | Non-small Cell Lung Cancer | 10.06 | nih.gov |
| 10b | AGS | Gastric Adenocarcinoma | 1.73 | nih.gov |
| 10b | HepG2 | Hepatocellular Carcinoma | 2.04 | nih.gov |
| 14g | K-562 | Leukemia | 0.622 - 1.81 | semanticscholar.orgrsc.org |
| 14g | RPMI-8226 | Leukemia | 0.622 - 1.81 | semanticscholar.orgrsc.org |
| 14g | HCT-116 | Colon Cancer | 0.622 - 1.81 | semanticscholar.orgrsc.org |
| 14g | LOX IMVI | Melanoma | 0.622 - 1.81 | semanticscholar.orgrsc.org |
| 14g | MCF7 | Breast Cancer | 0.622 - 1.81 | semanticscholar.orgrsc.org |
| Quinoline-indole derivative | HepG2 | Hepatocellular Carcinoma | 0.002 - 0.011 | nih.gov |
| Quinoline-indole derivative | KB | Nasopharyngeal Carcinoma | 0.002 - 0.011 | nih.gov |
| Quinoline-indole derivative | HCT-8 | Ileocecal Adenocarcinoma | 0.002 - 0.011 | nih.gov |
| Quinoline-indole derivative | MDA-MB-231 | Breast Cancer | 0.002 - 0.011 | nih.gov |
In Vitro Cytotoxicity Evaluation Methodologies (e.g., MTT Assay)
The in vitro cytotoxicity of this compound derivatives is commonly evaluated using the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
In a typical procedure, cancer cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified period, often ranging from 24 to 72 hours. nih.gov After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few more hours to allow for formazan crystal formation. Finally, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are then used to calculate the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth compared to untreated control cells. nih.gov
Mechanisms of Action in Cell Growth Inhibition (e.g., Apoptosis Induction)
The anticancer potential of 2-chloroquinoline (B121035) derivatives has been linked to their ability to induce programmed cell death, or apoptosis, in tumor cells. Mechanistic studies have shown that these compounds can trigger apoptosis through the regulation of key proteins involved in the cell death pathway. nih.gov
One representative compound, a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative known as 3a₁, has been shown to induce apoptosis in HeGp2 liver cancer cells. nih.gov Investigations revealed that treatment with this compound leads to characteristic morphological changes associated with apoptosis, such as stronger blue fluorescence after Hoechst 33258 staining and yellow/orange stained cell nuclei with AO/EB staining, indicating pycnosis and membrane blebbing. nih.gov
The underlying mechanism involves the modulation of the expression levels of apoptotic proteins. Specifically, compound 3a₁ was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and caspase-3, ultimately leading to the cleavage of PARP and the execution of apoptosis. nih.gov Furthermore, the compound was observed to influence intracellular Ca²⁺ release and ROS regulation, which are also critical mediators of apoptosis. nih.gov Studies also indicated that the compound could induce cell cycle arrest at the G₂/M phase. nih.gov
| Compound Class | Key Mechanistic Findings | Affected Proteins/Pathways | Cell Line |
|---|---|---|---|
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | Induces apoptosis and cell cycle arrest at G2/M phase. | Upregulation of Bax; Downregulation of Bcl-2; Release of Cytochrome c; Activation of Caspase-9 and Caspase-3; PARP cleavage; Regulation of intracellular Ca2+ and ROS. | HeGp2 |
Antimicrobial Efficacy Assessment
Derivatives of the 2-chloroquinoline scaffold have been evaluated for their efficacy against a range of microbial pathogens, demonstrating notable antibacterial and antifungal properties.
Antibacterial Spectrum and Potency against Key Pathogens
The antibacterial activity of quinoline derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. A study on quinoline-2-one derivatives identified compounds with significant activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Notably, compound 6c from this series showed potent activity, with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.gov
In another study, quinoline-based hydroxyimidazolium hybrids were synthesized and tested. mdpi.com Hybrid compound 7b was identified as a potent anti-staphylococcal agent with a MIC value of 2 µg/mL (5 µM) against S. aureus. This hybrid also showed activity against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/mL. mdpi.com Furthermore, a series of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives were assessed for their antibacterial action. niscpr.res.in Compound 3d, a cinnamic analogue, displayed excellent activity against S. aureus, S. pyogenes, P. aeruginosa, and E. coli, with a MIC of 12.5 µg/mL across all tested strains. niscpr.res.in
| Compound Series | Key Pathogen | MIC (µg/mL) |
|---|---|---|
| Quinoline-2-one derivatives (e.g., 6c) | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 | |
| Quinoline-based hydroxyimidazolium hybrids (e.g., 7b) | Staphylococcus aureus | 2 |
| Mycobacterium tuberculosis H37Rv | 10 | |
| 2-(7-chloroquinolin-4-ylthio)-1,3,4-oxadiazole derivatives (e.g., 3d) | Staphylococcus aureus | 12.5 |
| Streptococcus pyogenes | 12.5 | |
| Pseudomonas aeruginosa | 12.5 | |
| Escherichia coli | 12.5 |
Antifungal Spectrum and Potency
The antifungal potential of quinoline derivatives has been investigated against various fungal strains, including yeasts and filamentous fungi. Research has shown that modifications to the quinoline nucleus can yield compounds with selective antifungal action. nih.gov For instance, certain derivatives were found to be active against Candida species with MICs ranging from 25–50 μg/mL, while another derivative demonstrated efficacy against dermatophytes with MICs of 12.5–25 μg/mL. nih.gov
Further studies on 2-(7-chloroquinolin-4-ylthio)-1,3,4-oxadiazole derivatives also confirmed their antifungal properties. The compound 3d, which showed broad antibacterial activity, was also active against the pathogenic yeast Candida albicans, exhibiting a MIC of 25 µg/mL. niscpr.res.in Other compounds in the same series demonstrated moderate to good activity against Aspergillus niger and Aspergillus clavatus. niscpr.res.in
| Compound Series | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Quinoline derivatives | Candida spp. | 25-50 |
| Dermatophytes | 12.5-25 | |
| 2-(7-chloroquinolin-4-ylthio)-1,3,4-oxadiazole derivatives (e.g., 3d) | Candida albicans | 25 |
| Aspergillus niger | Moderate Activity | |
| Aspergillus clavatus | Moderate Activity |
Antimalarial Research and Mechanistic Characterization
The quinoline scaffold is historically significant in antimalarial chemotherapy, forming the backbone of drugs like chloroquine (B1663885). nih.gov Modern research continues to explore new quinoline derivatives to combat drug-resistant malaria.
Phenotypic Screening Strategies for Antiparasitic Activity
Phenotypic screening, which assesses the effect of compounds on the whole parasite, has been a cornerstone in the discovery of novel antimalarial quinoline derivatives. A notable quinoline-4-carboxamide series was identified through a phenotypic screen of a protein kinase library against the blood stage of the Plasmodium falciparum 3D7 strain. nih.gov This whole-organism screening approach allows for the discovery of compounds with novel mechanisms of action, as it does not rely on a predefined molecular target. The initial hit from this screen, while displaying moderate potency, was optimized through medicinal chemistry to yield lead molecules with low nanomolar in vitro potency and improved pharmacokinetic profiles. nih.govacs.org This strategy highlights the value of phenotypic screening in identifying promising starting points for antimalarial drug development. nih.gov
Investigation of Multistage Antimalarial Activity
A critical goal in modern antimalarial drug discovery is the identification of compounds that are active against multiple stages of the parasite's life cycle. Such multistage activity is essential for developing drugs that can not only treat the clinical symptoms (acting on blood stages) but also prevent transmission (acting on sexual stages) and provide chemoprotection (acting on liver stages). acs.org The quinoline-4-carboxamide series, discovered through phenotypic screening, yielded a lead compound, DDD107498, with precisely these multistage capabilities. nih.govacs.org This compound demonstrated excellent pharmacokinetic and antimalarial properties, including activity against various life-cycle stages of the parasite, marking a significant advancement in the search for next-generation antimalarials. nih.govacs.org
Exploration of Other Pharmacological Potentials (e.g., Antidepressant, Neuroleptic Activities)
Beyond the extensively studied domains of anticancer and antimicrobial activities, the versatile quinoline scaffold, particularly derivatives of this compound, has prompted investigations into other significant pharmacological areas. Researchers have begun to explore the potential of these compounds to modulate central nervous system (CNS) activity, with a focus on antidepressant and neuroleptic applications. These explorations are often grounded in the structural similarities of quinoline derivatives to known psychotropic agents and the recognized ability of the quinoline nucleus to interact with various CNS receptors and enzymes.
The lipophilic nature of the quinoline ring, often enhanced by substitutions such as a chloro group and a piperidine moiety, facilitates crossing the blood-brain barrier, a prerequisite for CNS activity. Preliminary studies on related quinoline compounds have shown promise, suggesting that this chemical class could yield novel therapeutic agents for neurological and psychiatric disorders.
Antidepressant Activity
The investigation into the antidepressant potential of 2-chloroquinoline derivatives has been spurred by the structural analogy to known antidepressant drugs and the search for novel mechanisms of action to address the limitations of current therapies. Research in this area has focused on evaluating the efficacy of these compounds in established preclinical models of depression and elucidating their potential mechanisms of action, such as the inhibition of monoamine oxidase (MAO) enzymes or the modulation of neurotransmitter reuptake.
A study on a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives, which share the core 2-chloroquinoline structure, demonstrated significant antidepressant-like effects. nih.gov In the forced swim test, a widely used behavioral model for screening antidepressant activity in rats, several of these compounds significantly reduced the duration of immobility, an effect comparable to the established antidepressant drug clomipramine (B1669221). nih.gov
The table below summarizes the in vivo antidepressant activity of selected 2-chloro-8-methylquinoline (B1592087) derivatives from this study.
| Compound ID | Substitution Pattern | Immobility Time (seconds) | % Decrease in Immobility |
| 4b | N-ethylaniline | 48.33 ± 4.63 | 66.9% |
| 4c | N-propylaniline | 49.83 ± 5.14 | 65.8% |
| 4d | N-butylaniline | 47.17 ± 4.74 | 67.7% |
| 4e | N-isobutylaniline | 46.50 ± 4.44 | 68.1% |
| 4i | Cyclohexylamine | 55.67 ± 5.04 | 61.8% |
| 4o | 4-chlorobenzylamine | 58.50 ± 5.32 | 59.9% |
| Control | - | 145.83 ± 8.13 | - |
| Clomipramine | - | 42.17 ± 4.14 | 71.1% |
Data sourced from a study on 2-chloro-8-methylquinoline amine derivatives, which are structurally related to this compound. The compounds were administered at a dose of 100 mg/kg, while clomipramine was administered at 20 mg/kg. nih.gov
Furthermore, to probe the mechanism underlying these antidepressant-like effects, the most active compounds were evaluated for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). Several of the tested 2-chloroquinoline derivatives exhibited in-vitro MAO inhibitory effects, suggesting that their antidepressant activity may be, at least in part, mediated through the modulation of monoaminergic systems. nih.gov
While these findings are for structurally related compounds and not directly for this compound, they provide a strong rationale for the further investigation of this specific compound and its close analogs as potential novel antidepressants. The combination of a 2-chloroquinoline core with a piperidine moiety at the 4-position could offer a unique pharmacological profile with potential for CNS activity.
Neuroleptic Activity
The exploration of the neuroleptic (antipsychotic) potential of quinoline derivatives is a growing area of interest in medicinal chemistry. The structural features of some quinoline compounds resemble those of established antipsychotic drugs, many of which act on dopamine and serotonin receptors in the brain. The quinoline scaffold can be functionalized to interact with these key receptors implicated in the pathophysiology of psychosis.
While direct studies on the neuroleptic activity of this compound are not extensively reported in the current scientific literature, research on other quinoline and quinolinone derivatives provides a basis for potential exploration. For instance, certain quinolinone derivatives have been investigated as antipsychotic agents, demonstrating antagonistic effects on dopaminergic inhibition in the nucleus accumbens, a key brain region involved in psychosis. These compounds have been shown to act on both D1 and D2 dopamine receptors.
Furthermore, multi-receptor agents incorporating a quinoline or isoquinoline-sulfonamide structure have been synthesized and evaluated for their potential as CNS agents. nih.gov Some of these compounds have displayed a mixed pharmacological profile, acting as antagonists at serotonin (5-HT2A, 5-HT7) and dopamine (D2) receptors, and have shown antipsychotic-like properties in preclinical models, such as reducing MK-801-induced hyperlocomotor activity in mice. nih.gov
The potential for this compound and its derivatives to exhibit neuroleptic activity would likely depend on their ability to modulate dopaminergic and serotonergic pathways. The piperidine moiety, in particular, is a common feature in many CNS-active drugs and could play a crucial role in receptor binding.
Future research in this area would need to involve comprehensive screening of this compound and its analogs in relevant in vitro receptor binding assays (e.g., for dopamine D2, D3, and serotonin 5-HT2A receptors) and in vivo behavioral models of psychosis. Such studies would be essential to determine if this specific class of quinoline derivatives holds promise as a novel class of neuroleptic agents.
Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Piperidin 1 Yl Quinoline Analogues
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. For 2-Chloro-4-(piperidin-1-yl)quinoline, a combination of techniques provides a comprehensive structural profile.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the quinoline (B57606) ring, the piperidine (B6355638) ring, and the carbon-chlorine bond.
Aromatic C-H Stretching: The quinoline moiety would show C-H stretching vibrations typically above 3000 cm⁻¹.
Aliphatic C-H Stretching: The piperidine ring's C-H bonds would produce strong absorption bands in the 2850-2950 cm⁻¹ region. researchgate.net
C=C and C=N Stretching: The aromatic quinoline ring vibrations are expected in the 1500-1650 cm⁻¹ range. niscpr.res.inresearchgate.net
C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the quinoline nucleus would appear in the 1200-1350 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond vibration is typically observed in the fingerprint region, usually between 700-800 cm⁻¹. mdpi.comresearchgate.netiosrjournals.org
These vibrational assignments are confirmed through comparative studies with related quinoline derivatives and computational DFT calculations, which help in assigning specific modes to the observed frequencies. researchgate.netnih.gov
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | > 3000 |
| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2950 |
| C=C / C=N Stretch | Quinoline Ring | 1500 - 1650 |
| C-N Stretch | Aryl-Piperidine Link | 1200 - 1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most definitive method for structural elucidation in organic chemistry.
¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the chemical environment of each hydrogen atom.
Quinoline Protons: The aromatic protons on the quinoline ring are expected to resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. rsc.orgchemicalbook.com Their specific chemical shifts and coupling patterns would allow for the assignment of each proton. For instance, a close analogue, 7-chloro-4-(piperazin-1-yl)quinoline (B128142), shows aromatic protons between δ 6.96 and 8.68 ppm. nih.gov
Piperidine Protons: The protons of the piperidine ring would appear more upfield. The protons on the carbons adjacent to the nitrogen (α-protons) would be found around δ 3.0-3.5 ppm, while the other protons (β- and γ-protons) would resonate at approximately δ 1.6-1.9 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Quinoline Carbons: The carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). rsc.org The carbon atom bonded to the chlorine (C2) and the carbon bonded to the piperidine nitrogen (C4) would have distinct chemical shifts influenced by the electronegativity of these substituents.
Piperidine Carbons: The carbons of the piperidine ring would resonate in the aliphatic region, with the α-carbons appearing around δ 50-55 ppm and the other carbons between δ 20-30 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|
| Quinoline-H/C | 7.0 - 8.5 | 120 - 150 |
| Piperidine-Hα | 3.0 - 3.5 | 50 - 55 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₅ClN₂), the expected molecular weight is approximately 246.74 g/mol .
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). This results in two peaks, M⁺ and M+2, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule. pg.edu.pl
Key fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules or radicals. researchgate.netmcmaster.ca For this compound, expected fragmentation could include:
Loss of a chlorine radical (·Cl) from the molecular ion.
Fragmentation of the piperidine ring through various cleavage patterns.
Loss of the entire piperidine substituent.
Cleavage of the quinoline ring system, often involving the loss of HCN. mcmaster.ca
These fragmentation patterns are elucidated using techniques like electron ionization (EI) mass spectrometry. researchgate.netnih.gov
UV-Visible and Raman Spectroscopy for Electronic and Vibrational Properties
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region. Typically, quinoline and its derivatives exhibit multiple bands corresponding to π→π* transitions. niscpr.res.in The substitution pattern, including the chloro and piperidinyl groups, will influence the exact position (λ_max) and intensity of these absorption maxima.
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy provides information about vibrational modes. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum. For this compound, Raman spectroscopy can help confirm the vibrational assignments of the quinoline ring and other skeletal modes. nih.govspectrabase.com
Computational Chemistry Applications in Drug Discovery and Mechanistic Studies
Computational methods are integral to modern drug discovery, allowing for the rapid screening of compounds and the investigation of their mechanisms of action at a molecular level.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target interactions. nih.gov
For analogues of this compound, docking studies have been employed to predict their binding affinity and mode of interaction with various therapeutic targets, including enzymes and receptors implicated in diseases like malaria and cancer. nih.govresearchgate.netorientjchem.org
The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a 3D model of the ligand.
Docking Simulation: Using software like AutoDock, the ligand is placed into the active site of the receptor, and various conformations and orientations are sampled. orientjchem.org
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the lowest binding energy are then analyzed to identify key interactions, such as:
Hydrogen Bonds: Interactions between the ligand and amino acid residues like serine, threonine, or histidine.
Hydrophobic Interactions: The quinoline and piperidine rings often engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic quinoline ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These computational predictions provide valuable hypotheses about how the compound might exert its biological effect and guide the design of more potent and selective analogues. nih.govresearchgate.net
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Chloro-4-(piperazin-1-yl)quinoline |
| Phenylalanine |
| Serine |
| Threonine |
| Histidine |
| Tyrosine |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of molecular systems, including this compound and its analogues. nih.govnih.gov These calculations provide valuable insights into the molecule's kinetic stability, charge distribution, and potential for intramolecular charge transfer, which are crucial for understanding its chemical behavior. nih.govresearchgate.net
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates higher reactivity and lower stability, characterizing a "soft" molecule that is more polarizable and prone to electronic charge transfer. nih.govnih.gov For quinoline derivatives, the distribution of HOMO and LUMO often shows delocalization over the quinoline moiety, which is indicative of extended π-electron systems responsible for the molecule's electronic properties. arabjchem.org
Local reactivity can be visualized through Molecular Electrostatic Potential (MEP) maps. arabjchem.orgniscpr.res.in MEP surfaces illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to electrophilic and nucleophilic attacks. arabjchem.orgnih.gov Further detailed analysis of charge transfer and bonding interactions is achieved through Natural Bond Orbital (NBO) analysis. arabjchem.orgresearchgate.net NBO calculations reveal hyper-conjugative interactions and the stabilization energy (E(2)) associated with electron delocalization from donor to acceptor orbitals, which plays a significant role in stabilizing the molecular structure. nih.govarabjchem.org
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. nih.gov |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. nih.govresearchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of molecular stability. nih.gov |
| Chemical Softness (S) | Reciprocal of hardness | Indicates higher reactivity and polarizability. nih.govnih.gov |
| Electrophilicity Index (ω) | Measure of energy lowering when the system accepts electrons | Predicts the propensity of a molecule to act as an electrophile. nih.govrsc.org |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Lead Optimization
In the process of drug discovery and lead optimization, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. mdpi.comresearchgate.net These computational studies are essential for evaluating the pharmacokinetic profile of potential drug candidates like this compound and its analogues, helping to identify molecules with favorable drug-like properties early in the development pipeline. researchgate.netijprajournal.com
Various computational tools and web-based platforms, such as SwissADME, are utilized to predict a wide range of physicochemical and pharmacokinetic parameters. ijprajournal.comnih.gov These predictions are based on the molecular structure and help to assess properties like oral bioavailability, potential for blood-brain barrier penetration, and interaction with metabolic enzymes. researchgate.net Key parameters evaluated include lipophilicity (often expressed as LogP), which influences solubility and permeability, and aqueous solubility (LogS), which is crucial for absorption. mdpi.com
For lead optimization, it is vital to identify compounds that adhere to established drug-likeness rules, such as Lipinski's Rule of Five. benthamdirect.com These rules provide guidelines on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and intestinal permeability. benthamdirect.com In silico models can predict a compound's permeability, for instance, using the Parallel Artificial Membrane Permeability Assay (PAMPA) model. nih.gov
Metabolic stability is another crucial aspect assessed by ADME predictions. nih.gov The interaction of compounds with the Cytochrome P450 (CYP450) enzyme superfamily is of particular interest, as these enzymes are central to drug metabolism. researchgate.net In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is critical for avoiding potential drug-drug interactions. researchgate.netnih.gov Furthermore, toxicity predictions, including hepatotoxicity, carcinogenicity, and mutagenicity, are integral parts of the in silico assessment, helping to flag potentially harmful compounds. ijprajournal.com By integrating these predictions, researchers can prioritize the synthesis of analogues with the most promising ADME profiles, thereby optimizing the selection of candidates for further preclinical and clinical development. nih.govsemanticscholar.org
| Parameter | Prediction Area | Importance in Lead Optimization |
|---|---|---|
| Lipophilicity (e.g., LogP) | Absorption/Distribution | Affects solubility, permeability, and plasma protein binding. mdpi.comnih.gov |
| Aqueous Solubility (e.g., LogS) | Absorption | Crucial for dissolution and subsequent absorption in the gastrointestinal tract. mdpi.com |
| Intestinal Permeability | Absorption | Predicts the ability of a compound to pass through the intestinal wall. nih.gov |
| CYP450 Inhibition | Metabolism | Identifies potential for drug-drug interactions. researchgate.netnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Determines if a compound can reach the central nervous system. |
| Drug-Likeness Rules (e.g., Lipinski's) | Pharmacokinetics | Provides a general assessment of oral bioavailability. benthamdirect.com |
| Toxicity Predictions | Excretion/Safety | Flags potential for adverse effects like hepatotoxicity or mutagenicity. ijprajournal.com |
Topological Analysis (AIM, ELF, LOL, RDG) for Bonding Characteristics
To gain a deeper understanding of the bonding characteristics and non-covalent interactions within this compound analogues, advanced topological analyses of the electron density are employed. These methods, including Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide a detailed picture of chemical bonds and intermolecular forces that stabilize the molecular structure. nih.gov
The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds. nih.gov By locating bond critical points (BCPs) between atoms, AIM can elucidate the nature of both covalent and non-covalent interactions, such as hydrogen bonds. The properties at these BCPs provide quantitative information about the strength and type of the interaction. nih.gov
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization. nih.govnih.gov These analyses provide a clear representation of core electrons, covalent bonds, and lone pairs, effectively mapping the Lewis structure concepts onto the calculated electron density. The ELF isosurfaces, for example, can distinguish between different types of valence basins, offering a mathematical model for characterizing chemical bonds. nih.gov
The Reduced Density Gradient (RDG) analysis is a particularly powerful tool for visualizing and characterizing weak non-covalent interactions (NCIs). nih.govnih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This graphical representation distinguishes between different types of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. nih.gov This approach is invaluable for understanding the forces, such as π-π stacking or hydrogen bonds, that dictate the supramolecular assembly and crystal packing of these quinoline derivatives. nih.govmdpi.com
Non-linear Optical (NLO) Property Analysis
The analysis of non-linear optical (NLO) properties of this compound analogues is crucial for assessing their potential in advanced technological applications such as optical signal processing, communication technology, and optical memory devices. mdpi.comrsc.org Organic materials, particularly those with extended π-conjugated systems, are of significant interest for NLO applications due to their potential for efficient intramolecular charge transfer (ICT). nih.govmdpi.com
NLO properties are characterized by the molecule's response to an applied electric field. The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and non-linear responses, respectively. nih.govmdpi.com Large values of hyperpolarizability are desirable for NLO materials. arabjchem.org Computational methods, typically DFT, are used to calculate these properties. arabjchem.orgrsc.org The design of potent NLO molecules often involves creating a donor-π-acceptor (D-π-A) or similar electronic architecture within the molecule. nih.gov In quinoline derivatives, the quinoline ring can act as an electron-accepting unit, while substituents like piperidine can function as electron donors, facilitating ICT across the π-conjugated bridge. nih.govmdpi.com
Studies on related quinoline derivatives have shown that structural modifications, such as the introduction of different donor and acceptor groups or the extension of the π-conjugated system, can significantly enhance the NLO response. nih.govmdpi.com The calculated hyperpolarizability values are often compared to those of standard NLO materials like urea (B33335) to gauge their potential. arabjchem.org An extended π-electron delocalization across the quinoline moiety is a key factor responsible for the nonlinearity of these molecules. arabjchem.org The HOMO-LUMO energy gap is also correlated with NLO activity; molecules with smaller energy gaps tend to be highly polarizable and exhibit excellent NLO properties. nih.gov
| Property | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Linear Polarizability | α | The measure of the linear response of the electron cloud to an external electric field. mdpi.com |
| First-Order Hyperpolarizability | β | The measure of the second-order (non-linear) response to an external electric field, critical for NLO applications. nih.govmdpi.com |
Future Perspectives and Emerging Research Directions for 2 Chloro 4 Piperidin 1 Yl Quinoline
Addressing Methodological Challenges in Biological Activity Assessment and Reproducibility
The evaluation of the biological activity of quinoline (B57606) derivatives, including 2-Chloro-4-(piperidin-1-yl)quinoline, faces several methodological hurdles that can impact the reproducibility of research findings. A significant challenge lies in the standardization of in vitro and in vivo assays. Variations in experimental protocols, cell lines, and animal models can lead to discrepant results, making it difficult to compare data across different studies.
To enhance the reliability and reproducibility of biological activity assessments, a concerted effort is needed to establish and adhere to standardized operating procedures. Furthermore, the application of chemometric methods and Quantitative Structure-Activity Relationship (QSAR) studies can aid in the systematic evaluation of these compounds. uran.ua QSAR models, by correlating the chemical structure of compounds with their biological activity, can help in predicting the efficacy of new derivatives and identifying key structural features responsible for their therapeutic effects. uran.ua The use of computational tools for predicting the spectrum of biological activity can also help in identifying promising candidates for further experimental validation, thereby reducing the reliance on extensive and often variable screening processes. uran.ua
Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets
The quinoline-piperidine scaffold has demonstrated significant potential across various therapeutic areas. frontiersin.org While its antimalarial properties are well-documented, with derivatives showing high potency against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, emerging research is unveiling a much broader therapeutic landscape. nih.govnih.govresearchgate.net
Recent studies have highlighted the potential of quinoline derivatives as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. nih.govresearchgate.netbiointerfaceresearch.com For instance, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been investigated as VEGFR-II inhibitors for cancer therapy. nih.gov The structural versatility of the quinoline ring allows for modifications that can be tailored to target specific biological pathways. nih.gov
The exploration of undiscovered biological targets remains a fertile ground for future research. The diverse pharmacological profile of quinoline-piperidine compounds suggests that they may interact with multiple cellular targets. nih.gov High-throughput screening and target-based drug discovery approaches can be employed to identify novel protein interactions and signaling pathways modulated by this compound and its analogs. This could lead to the repurposing of existing compounds and the development of first-in-class therapeutics for a range of diseases.
| Therapeutic Area | Example of Activity | Key Findings |
| Antimalarial | Inhibition of Plasmodium falciparum | Quinoline-piperidine derivatives show potent activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains. nih.govnih.govresearchgate.net |
| Anticancer | VEGFR-II Inhibition | Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives display significant cytotoxicity against human breast and prostate cancer cell lines. nih.gov |
| Antimicrobial | Broad-spectrum antibacterial | Quinoline derivatives have shown inhibitory power against various bacteria, including Staphylococcus aureus and Escherichia coli. frontiersin.org |
| Anti-inflammatory | Analgesic and anti-inflammatory effects | Ibuprofen-quinoline hybrids have been synthesized and show potential as anti-inflammatory agents. frontiersin.org |
Development of Hybrid Therapeutics and Multi-Target Directed Ligands Incorporating Quinoline-Piperidine Scaffolds
The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs). nih.govplos.org This approach aims to design single molecules that can simultaneously modulate multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com The quinoline-piperidine scaffold is an excellent platform for the design of such hybrid therapeutics. frontiersin.orgnih.govnih.gov
By combining the quinoline-piperidine moiety with other pharmacologically active structures, researchers can create novel compounds with synergistic or additive effects. bohrium.com For example, hybrids of quinoline with benzimidazole (B57391) have been explored for their broad pharmacological potential. bohrium.com Similarly, the integration of quinoline with other heterocyclic systems like triazoles has yielded compounds with promising antitubercular activity. frontiersin.org The design of these hybrid molecules often involves linking the two pharmacophores through a flexible or rigid linker, allowing for optimal interaction with their respective targets.
The development of MTDLs based on the this compound scaffold holds significant promise for treating complex diseases. For instance, in Alzheimer's disease, a single molecule capable of inhibiting both cholinesterases and monoamine oxidase could offer a more effective treatment strategy than single-target agents. plos.org
| Hybrid Scaffold | Potential Therapeutic Application | Rationale |
| Quinoline-Benzimidazole | Broad-spectrum pharmacological agents | Combines the diverse activities of both pharmacophores. bohrium.com |
| Quinoline-Triazole | Antitubercular | Targets multiple pathways in Mycobacterium bovis. frontiersin.org |
| Quinoline-Ibuprofen | Anti-inflammatory | Aims for enhanced anti-inflammatory and analgesic effects. frontiersin.org |
Advancements in Sustainable and Efficient Synthetic Strategies for Complex Quinoline Architectures
The synthesis of complex quinoline derivatives has traditionally relied on methods that can be lengthy, require harsh reaction conditions, and utilize hazardous chemicals. nih.gov However, recent years have seen significant advancements in the development of more sustainable and efficient synthetic strategies. nih.govmdpi.com These modern approaches focus on green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy sources. nih.govnih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The use of solid acid catalysts, such as Nafion NR50, under microwave conditions represents an environmentally friendly approach to the Friedländer quinoline synthesis. mdpi.com Furthermore, ultrasound-assisted synthesis has been successfully employed for the rapid and efficient production of piperidinyl-quinoline acylhydrazones. nih.gov
The development of novel catalytic systems, including the use of earth-abundant transition metals like iron and copper, is another key area of advancement. mdpi.com These catalysts can facilitate C-H bond activation and oxidative annulation reactions, providing efficient routes to complex quinoline scaffolds. mdpi.com Photocatalytic methods are also gaining traction as a sustainable approach to quinoline synthesis. sciencedaily.com These advancements not only make the production of compounds like this compound more environmentally friendly but also more cost-effective for large-scale production. patsnap.com
| Synthetic Strategy | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, controlled temperature and pressure | Reduced reaction times, increased yields, improved purity. nih.govrsc.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | High efficiency, short reaction times, environmentally friendly. nih.gov |
| Catalytic C-H Activation | Use of transition metal catalysts | High efficiency, broad substrate tolerance. mdpi.com |
| Photoredox Chemistry | Light-induced cyclization | Sustainable, mild reaction conditions. mdpi.comsciencedaily.com |
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govoncodesign-services.comspringernature.com These computational tools can analyze vast datasets to identify patterns, predict biological activities, and optimize the structures of lead compounds. mdpi.comjsr.org For quinoline-based drug discovery, AI and ML algorithms are being used to develop more accurate QSAR models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even design novel molecules with desired pharmacological profiles. oncodesign-services.commdpi.com
Machine learning models, such as K Nearest Neighbour, can be trained on existing data of active and inactive compounds to predict the potential bioactivity of new derivatives. mdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. nih.gov AI can also assist in retrosynthesis planning, predicting efficient synthetic routes for complex molecules. oncodesign-services.com
The application of AI and ML to the design and optimization of this compound derivatives can accelerate the discovery of new therapeutic agents. By leveraging these technologies, researchers can more effectively navigate the vast chemical space and identify promising candidates with improved efficacy and safety profiles. nih.govoncodesign-services.com
| AI/ML Application | Description | Impact on Drug Discovery |
| QSAR Modeling | Using ML algorithms to build predictive models of biological activity. oncodesign-services.commdpi.com | More accurate prediction of compound efficacy, prioritization of candidates for synthesis. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of new compounds. oncodesign-services.com | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. springernature.com | Exploration of new chemical space, design of innovative therapeutics. |
| Retrosynthesis Prediction | Predicting efficient synthetic pathways for target molecules. oncodesign-services.com | Streamlining chemical synthesis, reducing time and cost. |
Q & A
What synthetic methodologies are commonly employed to prepare 2-chloro-4-(piperidin-1-yl)quinoline?
Basic Research Question
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4-chloroquinoline derivatives with piperidine under optimized conditions (e.g., InCl₃ catalysis or microwave-assisted heating) can yield the target compound. Key steps include:
- Substrate Preparation : Starting with 4-chloro-quinoline precursors (e.g., 4-chloro-6-fluoroquinoline-3-carbonitrile).
- SNAr Reaction : Using piperidine as the nucleophile in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
- Purification : Column chromatography or recrystallization to isolate the product .
Which analytical techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine integration. DEPT-135 can clarify carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of C-Cl (~750 cm⁻¹) and C-N (piperidine) stretches .
What biological activities have been reported for this compound derivatives?
Advanced Research Question
This scaffold shows promise as a muscarinic acetylcholine receptor M4 positive allosteric modulator (M4 PAM) . Key findings:
- Potency : EC₅₀ values in the nanomolar range for human and rat M4 receptors.
- CNS Penetrance : Optimized derivatives exhibit brain:plasma ratios >5 in rodent models, critical for neurotherapeutic applications .
- SAR Insights : Fluorine at the 6-position enhances potency, while the 3-cyano group improves metabolic stability .
How do structural modifications at the quinoline core influence the compound’s pharmacological profile?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Position 2 (Chloro) : Critical for receptor binding; replacement with bulkier groups (e.g., methylsulfonyl) reduces activity.
- Position 4 (Piperidine) : Substituting piperidine with morpholine decreases CNS penetration due to increased polarity.
- Position 6 (Fluoro) : Enhances potency and pharmacokinetic properties by reducing P-gp efflux .
Are crystallographic data available for this compound derivatives?
Advanced Research Question
While direct data for this compound are limited, related quinoline-piperidine structures have been resolved using SHELX programs. Key steps include:
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å).
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
- Validation : R-factor <0.05 and residual electron density <0.3 eÅ⁻³ .
What chromatographic methods are suitable for quantifying this compound in complex mixtures?
Basic Research Question
HPLC Protocols :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm; retention time ~8.2 min .
How does the chloro substituent at position 2 influence reactivity in further synthetic transformations?
Advanced Research Question
The C-Cl bond undergoes:
- Cross-Coupling Reactions : Suzuki-Miyaura with aryl boronic acids (Pd catalysis).
- Nucleophilic Displacement : With amines or thiols to generate diversified analogs.
- Reduction : LiAlH₄ or catalytic hydrogenation to yield 2-dechlorinated intermediates .
What computational tools are used to predict the DMPK properties of this compound?
Advanced Research Question
In Silico Modeling :
- ADMET Prediction : SwissADME or ADMETLab for solubility, permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) : GROMACS to simulate blood-brain barrier penetration.
- Docking Studies : AutoDock Vina for M4 receptor binding mode analysis .
Are there reported stability issues under varying pH or temperature conditions?
Basic Research Question
Stability Assessment :
- pH Stability : Stable in neutral buffers (pH 6–8); degradation observed in acidic (pH <3) or alkaline (pH >10) conditions.
- Thermal Stability : Decomposes above 200°C; store at –20°C under inert atmosphere .
What ethical considerations apply when designing in vivo studies with this compound?
Advanced Research Question
Ethical Frameworks :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
